molecular formula C7H8N2O2 B7895007 3-amino-n-hydroxybenzamide CAS No. 16063-89-1

3-amino-n-hydroxybenzamide

Cat. No.: B7895007
CAS No.: 16063-89-1
M. Wt: 152.15 g/mol
InChI Key: REUGRZRKZJJEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-hydroxybenzamide (CAS 16063-89-1) is a benzamide derivative with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . This compound features a hydroxamic acid group, which is a critical structural motif in molecules designed to chelate zinc ions in the active sites of enzymes . This mechanism is central to its research value as a potential inhibitor of histone deacetylases (HDACs), a class of enzymes that play a key role in epigenetic regulation . HDAC inhibitors have shown significant promise in preclinical cancer research for their ability to induce cell growth arrest, differentiation, and apoptotic cell death in transformed cells . The structure of this compound provides a versatile scaffold for structure-activity relationship (SAR) studies, particularly through modification of its aromatic and amino groups to develop novel bioactive molecules . Researchers can utilize this compound as a building block in the synthesis of more complex hydroxamate derivatives or as a reference standard in biochemical assays. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-6-3-1-2-5(4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUGRZRKZJJEAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40936354
Record name 3-Amino-N-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-89-1
Record name NSC111684
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Amino-N-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40936354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for N-Hydroxybenzamide Scaffold Construction

The N-hydroxybenzamide scaffold is a key structural motif in a variety of biologically active compounds. Its synthesis typically involves the formation of a hydroxamic acid from a corresponding carboxylic acid or its derivative. A common and direct approach is the coupling of a benzoic acid derivative with hydroxylamine (B1172632) or a protected form of it.

General synthetic routes to the N-hydroxybenzamide core often begin with a substituted benzoic acid. For instance, a precursor like 3-nitrobenzoic acid can be converted to its acid chloride, which then reacts with a protected hydroxylamine, such as O-benzylhydroxylamine. Subsequent deprotection, often through catalytic hydrogenation, yields the desired N-hydroxybenzamide.

An alternative pathway involves the direct conversion of an ester, such as methyl 3-aminobenzoate, to the corresponding hydroxamic acid. This can be achieved by reacting the ester with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent like methanol. The amino group in the 3-position often requires protection (e.g., as a Boc-carbamate) during these transformations to prevent side reactions, followed by a deprotection step.

A summary of common strategies is presented below:

Table 1: General Strategies for N-Hydroxybenzamide Scaffold Construction
Starting Material Key Reagents Intermediate(s) Final Step
Substituted Benzoic Acid SOCl₂ or (COCl)₂, Protected Hydroxylamine (e.g., NH₂OBn) Acyl Chloride, O-Protected N-Hydroxybenzamide Deprotection (e.g., H₂, Pd/C)
Substituted Benzoic Acid EDC, HOBt, Hydroxylamine Activated Ester Direct formation

Derivatization and Analogue Preparation of 3-Amino-N-hydroxybenzamide

The 3-amino group and the aromatic ring of this compound serve as versatile handles for chemical modification, allowing for the synthesis of a wide array of analogues. These modifications are crucial for structure-activity relationship (SAR) studies.

The primary amino group is a common site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce diverse functionalities. For example, reaction with various acid chlorides or activated carboxylic acids can yield a series of N-acylated derivatives. google.com Similarly, reductive amination with different aldehydes and a reducing agent like sodium cyanoborohydride (NaBH₃CN) can introduce a range of N-alkyl or N-benzyl groups. google.com

Furthermore, the aromatic ring can be substituted with various groups to modulate the electronic properties and steric profile of the molecule. Halogens (F, Cl), alkyl, and alkoxy groups are commonly introduced at different positions on the benzene (B151609) ring of the starting materials.

The position and electronic nature of substituents on the aromatic ring significantly influence the reactivity of the starting materials and the properties of the final products.

Electronic Effects: Electron-withdrawing groups (EWGs) like nitro or cyano groups on the benzene ring can facilitate nucleophilic attack on the carboxyl carbon, potentially increasing the rate of hydroxamic acid formation. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) or methyl groups can decrease the reactivity of the carboxyl group but may influence the nucleophilicity of the amino group. In the synthesis of analogues, the acidity of the N-H of the amino group can be affected; for instance, fluorination of the benzamide (B126) scaffold can make the amide NH group more acidic.

Positional Effects: The position of substituents dictates the steric hindrance around the reaction centers. An ortho-substituent relative to the carboxyl group can sterically hinder the approach of hydroxylamine, potentially requiring harsher reaction conditions or leading to lower yields compared to meta or para substituents. The relative positions of the amino group and other substituents are critical for the biological activity of the resulting analogues, as seen in various inhibitors where specific substitution patterns are required for optimal target engagement.

In the context of designing molecules like histone deacetylase (HDAC) inhibitors, the this compound scaffold can function as a zinc-binding group. The amino group serves as an attachment point for a linker, which is then connected to a "capping group" that interacts with the surface of the target enzyme. vnu.edu.vn

Synthetic strategies allow for the systematic variation of these components:

Linkers: The linker's length and rigidity can be tuned by reacting the amino group with a variety of bifunctional molecules, such as ω-amino acids or succinic anhydride (B1165640) derivatives, followed by further coupling reactions.

Capping Groups: A wide range of capping groups, from simple alkyl and aryl moieties to more complex heterocyclic systems, can be introduced. google.com These are typically incorporated by coupling the linker-modified intermediate with a corresponding carboxylic acid, acid chloride, or isocyanate. The synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives illustrates this principle, where a phenylpropanamido group acts as the linker and capping moiety attached to a core N-hydroxybenzamide structure. researchgate.net

Reaction Pathways and Synthetic Challenges

The synthesis of this compound and its derivatives involves navigating the reactivity of multiple functional groups.

The primary challenge in the synthesis of this compound derivatives is the chemoselectivity due to the presence of three reactive sites: the carboxylic acid (or its derivative), the aromatic amino group, and the N-hydroxyamide group itself.

Amino Group Reactivity: The nucleophilicity of the 3-amino group makes it susceptible to reaction with electrophiles used to activate the carboxylic acid (e.g., SOCl₂). Therefore, it is often necessary to protect the amino group, for example, with a tert-butoxycarbonyl (Boc) or benzyl (B1604629) group, before forming the hydroxamic acid. The protecting group is then removed in a final step.

Hydroxamic Acid Reactivity: The hydroxamic acid moiety is sensitive to both acidic and basic conditions and can be prone to hydrolysis. It also possesses nucleophilic character. The synthesis must therefore be planned with final steps that are compatible with the stability of this group. Reductive conditions used for deprotection steps (e.g., catalytic hydrogenation to remove a benzyl protecting group) must be chosen carefully to avoid reduction of the hydroxamic acid itself.

Orthogonal Protection Strategies: In multi-step syntheses of complex analogues, orthogonal protecting groups are often required. For example, the amino group might be protected as a Boc-carbamate (acid-labile), while the hydroxylamine is used as an O-benzyl derivative (removable by hydrogenolysis). This allows for the selective deprotection of one group without affecting the other, enabling sequential modifications at different parts of the molecule.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-nitrobenzoic acid
O-benzylhydroxylamine
methyl 3-aminobenzoate
hydroxylamine hydrochloride
sodium hydroxide
potassium hydroxide
sodium cyanoborohydride
N-hydroxy-4-(3-phenylpropanamido)benzamide
tert-butoxycarbonyl

Chemo- and Regioselective Synthetic Approaches

The synthesis of this compound requires careful control of chemical reactivity to achieve the desired arrangement of functional groups on the benzene ring, a concept known as regioselectivity, and to selectively transform one functional group in the presence of others, known as chemoselectivity. The primary challenge in synthesizing this compound lies in the selective reduction of a nitro group to an amino group while preserving the sensitive hydroxamic acid moiety.

A common and effective strategy involves the catalytic hydrogenation of a precursor, 3-nitro-N-hydroxybenzamide. This approach is highly dependent on the choice of catalyst, solvent, and reaction conditions to ensure the selective reduction of the nitro group without causing cleavage or reduction of the N-hydroxyamide bond.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. The chemo- and regioselectivity of this process can be finely tuned by selecting the appropriate catalyst and reaction parameters. For the synthesis of aminobenzamides from their nitro precursors, various catalytic systems have been explored.

One of the key considerations is the preservation of the hydroxamic acid functional group, which can be susceptible to reduction under harsh hydrogenation conditions. Palladium on carbon (Pd/C) is a frequently utilized catalyst for the hydrogenation of nitro compounds. google.com The process typically involves dissolving the nitrobenzoic acid derivative in an aqueous solution with an alkali metal hydroxide or carbonate to control the pH, followed by reduction under hydrogen pressure. google.com The amount of catalyst used is generally low, ranging from 0.1 to 1 percent by weight based on the nitrobenzoic acid charge. google.com

Bimetallic nanoparticles, such as copper/nickel (Cu/Ni), have also demonstrated high catalytic activity and selectivity in the hydrogenation of nitroaromatic compounds. rsc.org For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline using bimetallic Cu₀.₇Ni₀.₃ catalyst resulted in a high selectivity of 99.4% at a conversion rate of 95.7%. rsc.org This suggests that similar bimetallic systems could be effective for the selective reduction of 3-nitro-N-hydroxybenzamide. The synergistic effect between the two metals in the alloy phase is believed to be responsible for the enhanced catalytic performance. rsc.org

The table below summarizes representative conditions for the catalytic hydrogenation of nitroaromatic compounds, which can be adapted for the synthesis of this compound.

CatalystSubstratePressureTemperatureSolventProductSelectivityReference
5% Pd/Cp-nitrobenzoic acid< 100 psig50-100 °CAqueous alkalip-aminobenzoic acidHigh google.com
Cu₀.₇Ni₀.₃3-nitro-4-methoxy-acetylanilineNot specified140 °CNot specified3-amino-4-methoxy-acetylaniline99.4% rsc.org
5% Ru/CBenzoic acid6.89 MPa493 K1,4-dioxane/waterCyclohexane carboxylic acid86% researchgate.netcabidigitallibrary.org
Pd-Re/CBenzoic acidNot specifiedNot specified1,4-dioxaneCyclohexane carboxylic acid, cyclohexyl methanol, benzyl alcohol, toluene, methyl cyclohexaneVaried cabidigitallibrary.org

This table presents data from various sources on the catalytic hydrogenation of related compounds to illustrate the conditions that could be applied to the synthesis of this compound.

Other Reductive Methods

Besides catalytic hydrogenation, other reducing agents can be employed for the selective reduction of the nitro group. Stoichiometric reductions using metals like tin (Sn) in the presence of a strong acid, such as hydrochloric acid, have been traditionally used. For example, the preparation of 4-amino-3-hydroxybenzoic acid from 4-nitro-3-hydroxybenzoic acid is achieved by heating with tin and concentrated hydrochloric acid. prepchem.com This method, however, often requires harsh conditions and can generate significant waste.

More modern and milder approaches utilize reagents like sodium borohydride (B1222165) in combination with a catalyst or a mediator. The selective reduction of nitroarenes to N-arylhydroxylamines can be achieved using sodium borohydride with a gold-based catalyst. whiterose.ac.uk While this produces the hydroxylamine, further reduction would be needed to obtain the amine. The choice of solvent can also play a crucial role in determining the selectivity of the reduction. whiterose.ac.uk

Another strategy involves the use of stannous chloride (SnCl₂) for the selective reduction of a nitro group, which is particularly useful in the synthesis of cyclic N-aryl hydroxamic acids from substituted 2-nitrophenylalanine substrates. nih.gov This method highlights the potential for chemoselective reduction in the presence of other sensitive functional groups.

The following table outlines different reductive methods and their key features.

Reducing Agent/SystemSubstrate TypeKey FeaturesReference
Tin (Sn) and HClNitroaromatic acidsTraditional method, harsh conditions prepchem.com
NaBH₄ and Gold CatalystNitroarenesSelective to N-arylhydroxylamines, mild conditions whiterose.ac.uk
Stannous Chloride (SnCl₂)Substituted 2-nitrophenylalaninesChemoselective reduction for cyclic hydroxamic acid synthesis nih.gov

This table provides an overview of alternative reductive methods that could be adapted for the chemo- and regioselective synthesis of this compound.

Mechanistic Investigations of Biological Activity

Characterization of Molecular Targets and Associated Biological Pathways

The biological activity of 3-amino-n-hydroxybenzamide and its derivatives stems from their interaction with several key enzyme families. The core structure, featuring a hydroxamic acid group (-CONHOH), is a well-established zinc-binding group (ZBG), enabling it to chelate the catalytically active zinc ion within the active site of metalloenzymes. nih.govnih.gov This interaction is central to its inhibitory mechanisms against histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Furthermore, modifications of the benzamide (B126) scaffold have led to compounds that also interact with other enzyme systems, including Janus kinases (JAKs).

HDACs are a class of enzymes crucial for epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. mdpi.comnih.gov The N-hydroxybenzamide moiety is a classic pharmacophore for HDAC inhibitors. nih.govvnu.edu.vn These inhibitors typically consist of a zinc-binding group, a linker, and a surface-recognition cap group. nih.gov In this compound, the N-hydroxybenzamide portion serves as the critical zinc-chelating element.

Many first-generation HDAC inhibitors based on hydroxamic acid, such as Suberoylanilide Hydroxamic Acid (SAHA), exhibit broad, or pan-inhibitory, activity against multiple HDAC isoforms. mdpi.comresearchgate.net Derivatives of N-hydroxybenzamide have been designed and synthesized as pan-HDAC inhibitors. For instance, a series of triazolopyridine-based compounds incorporating an N-hydroxybenzamide group were developed as pan-HDAC and JAK1/2 dual inhibitors. nih.govresearchgate.net The compound 4-(((5-(benzo[d] nih.govnih.govdioxol-5-yl)- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide was identified as a pan-HDAC inhibitor, demonstrating the capacity of the N-hydroxybenzamide scaffold to contribute to broad-spectrum HDAC inhibition. nih.gov

While the hydroxamic acid group provides general affinity for the zinc-dependent active site of HDACs, substitutions on the benzamide ring can confer selectivity for specific isoforms. tandfonline.com The positioning of substituents influences interactions with amino acid residues at the rim of the active site channel, leading to differential affinity. nih.gov

HDAC1 and HDAC3: The development of N-hydroxycinnamamide-based inhibitors, which share the N-hydroxy-amide ZBG, has led to compounds with dual selectivity for HDAC1 and HDAC3. acs.orgacs.org For example, compound 11r ((E)-N-hydroxy-3-(4-(((1-(4-methoxybenzoyl)piperidin-4-yl)oxy)methyl)phenyl)acrylamide) showed potent inhibition of HDAC1 and HDAC3 with IC50 values of 11.8 nM and 3.9 nM, respectively, while being significantly less active against other isoforms like HDAC2 and HDAC6. acs.orgacs.org This suggests that the core benzamide structure can be modified to achieve selectivity for Class I HDACs. Studies on benzamide derivatives have shown that compounds with an o-aminobenzamide structure are generally selective for Class I HDACs (HDAC1, 2, and 3). researchgate.netepa.gov

HDAC6: High selectivity for HDAC6, a Class IIb enzyme, has been achieved with derivatives of 4-(aminomethyl)-N-hydroxybenzamide. nih.govresearchgate.net The selectivity is attributed to the benzylic spacer more effectively accessing the wider active site channel of HDAC6 compared to other isoforms, along with interactions between capping groups and the protein surface. nih.govresearchgate.net This highlights the importance of the substitution pattern on the benzamide ring for directing isoform selectivity.

HDAC8: While many hydroxamic acids were initially thought to be non-selective, it was later found that HDAC8 has a lower affinity for some of these inhibitors than previously reported. researchgate.net Selective inhibition of HDAC8 has been achieved with specific scaffolds, such as in the compound PCI-34051, which also contains a hydroxamic acid group. nih.gov However, achieving potent HDAC8 selectivity with simple benzamide structures remains a significant challenge. nih.gov

Inhibitory Activity of Selected N-Hydroxybenzamide Derivatives Against HDAC Isoforms
CompoundTarget Isoform(s)IC50 (nM)Reference
Compound 11rHDAC111.8 acs.orgacs.org
Compound 11rHDAC33.9 acs.orgacs.org
Compound 11rHDAC6308.2 acs.orgacs.org
4-(aminomethyl)-N-hydroxybenzamide derivativesHDAC6Potent and selective nih.govresearchgate.net
N-(2-aminophenyl)benzamide 24aHDAC3-NCoR112 epa.gov
N-(2-aminophenyl)benzamide 24aHDAC285 epa.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix. nih.gov The hydroxamic acid moiety present in this compound is a potent zinc-chelating group that can inhibit MMPs. nih.gov Synthetic peptidyl hydroxamic acids have been developed as inhibitors of various MMPs, including interstitial and granulocyte collagenases. nih.gov For example, the compound p-NH2-Bz-Gly-Pro-D-Leu-D-Ala-NHOH, which incorporates a hydroxamic acid, was shown to inhibit several MMPs with IC50 values in the micromolar to sub-micromolar range. nih.gov The ability of the hydroxamate group to bind the catalytic zinc ion in MMPs is a well-established mechanism of inhibition for this class of compounds. researchgate.net

Janus Kinase (JAK) Inhibition: The benzamide scaffold has been incorporated into dual inhibitors that target both HDACs and Janus kinases (JAKs), a family of intracellular tyrosine kinases. nih.govresearchgate.net By merging the pharmacophores of HDAC and JAK inhibitors, researchers have created compounds that exhibit potent, dual activity. nih.gov A derivative, 4-(((5-(benzo[d] nih.govnih.govdioxol-5-yl)- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridin-2-yl)amino)methyl)-N-hydroxybenzamide, was identified as a dual pan-HDAC and JAK1/2 inhibitor. nih.govresearchgate.net

E. coli Mur B Inhibition: The Mur pathway is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. While specific studies on this compound inhibiting E. coli MurB (UDP-N-acetylenolpyruvylglucosamine reductase) are not prominent, other inhibitors targeting this pathway have been identified. nih.gov For instance, 3,5-dioxopyrazolidines have been reported as inhibitors of MurB. nih.gov Given the diverse targets of benzamide-based structures, its potential interaction with bacterial enzymes like MurB could be an area for further investigation.

CYP51 Inhibition: No direct evidence from the provided search context links this compound to the inhibition of CYP51 (lanosterol 14-alpha-demethylase), a key enzyme in sterol biosynthesis.

Histone Deacetylase (HDAC) Enzyme Inhibition

Ligand-Target Recognition and Binding Mechanisms

The primary mechanism of action for this compound as an enzyme inhibitor involves the coordination of its hydroxamic acid group with the zinc ion in the enzyme's active site.

In HDACs, the active site consists of a tubular channel leading to the catalytic zinc ion. researchgate.net The hydroxamic acid of an inhibitor like this compound binds to the zinc ion in a bidentate fashion, with both the carbonyl oxygen and the hydroxyl oxygen coordinating the metal. mdpi.com This strong chelation mimics the transition state of the deacetylation reaction, thereby potently inhibiting the enzyme. The benzamide ring and its substituents, such as the 3-amino group, interact with residues on the rim of the active site channel. These surface interactions are critical for determining isoform selectivity. nih.govresearchgate.net For example, X-ray crystal structures of HDAC inhibitors reveal how different substituents on the benzamide ring can lead to distinct binding modes and altered selectivity profiles between isoforms like HDAC1, HDAC2, and HDAC3. nih.gov

Similarly, in MMPs, the hydroxamate group chelates the active site zinc ion, preventing the enzyme from binding and cleaving its natural substrates. researchgate.net NMR-based structural studies have been used to guide the design of MMP inhibitors by optimizing the interaction of both the zinc-binding group and other parts of the molecule with the protein. researchgate.net

Role of Specific Functional Groups in Molecular Interactions

The molecular architecture of this compound contains several key functional groups that dictate its chemical properties and its interactions with biological macromolecules. These include an amino group, a hydroxyl group, and a hydroxamic acid moiety, all attached to a central benzene (B151609) ring. The presence of both hydrophilic (amino, hydroxyl) and lipophilic (aromatic ring) regions influences its pharmacokinetic profile. mdpi.com

Amino (-NH₂) Group : The primary amine group is a key contributor to the molecule's polarity. It can act as a Brønsted-Lowry base by accepting a proton. github.io This group is a potent hydrogen bond donor, capable of forming crucial connections within a biological target's active site, thereby enhancing binding affinity and specificity.

Hydroxamic Acid (-C(=O)NHOH) Group : This is arguably the most critical functional group for many of the compound's biological activities. The nitrogen and oxygen atoms in this moiety possess lone electron pairs, making it a powerful chelating agent for metal ions. researchgate.net This group is a rich site for hydrogen bonding, with the carbonyl oxygen acting as an acceptor and the N-H and O-H groups acting as donors.

Table 1: Functional Group Analysis of this compound

Functional GroupKey Chemical PropertiesRole in Molecular Interactions
Amino (-NH₂) Group Basic, PolarHydrogen bond donor, Proton acceptor
Hydroxyl (-OH) Group Polar, Weakly AcidicHydrogen bond donor and acceptor
Hydroxamic Acid (-C(=O)NHOH) Acidic, High PolarityPotent metal ion chelator, Hydrogen bond donor/acceptor
Benzene Ring Aromatic, LipophilicParticipates in hydrophobic and pi-pi stacking interactions

Metal Ion Chelation Mechanisms

A primary mechanism of action for many compounds containing a hydroxamic acid functional group is the chelation of metal ions, which are often essential cofactors for enzymatic activity.

The hydroxamic acid moiety (-C(=O)NHOH) in this compound is an excellent bidentate chelator. The oxygen atom of the carbonyl group and the oxygen atom of the hydroxylamine (B1172632) part can coordinate with a single metal ion. This interaction involves the donation of lone pairs of electrons from these oxygen atoms to form coordinate bonds with the positively charged metal ion. nih.gov This process typically results in the formation of a stable, five-membered ring structure that includes the metal ion, significantly increasing the stability of the complex. researchgate.net By sequestering essential metal ions from the active site of an enzyme, such as zinc or iron, the compound can effectively inhibit the enzyme's function.

Table 2: Metal Ions Potentially Chelated by Hydroxamic Acid Moieties

Metal IonBiological RelevancePotential Effect of Chelation
Iron (Fe²⁺/Fe³⁺) Heme synthesis, Oxygen transport, Electron transportDisruption of cellular respiration and DNA synthesis
Zinc (Zn²⁺) Cofactor for metalloproteinases (e.g., HDACs)Enzyme inhibition, Regulation of gene expression
Copper (Cu²⁺) Cofactor for oxidases and other enzymesInterference with redox cycling and enzymatic activity
Magnesium (Mg²⁺) Cofactor for kinases, DNA/RNA polymerasesDisruption of signal transduction and nucleic acid synthesis
Manganese (Mn²⁺) Cofactor for superoxide (B77818) dismutase, ArginaseAlteration of antioxidant defense and metabolic pathways

Hydrogen Bonding Networks in Active Site Interactions

Hydrogen bonds are directional, non-covalent interactions that are fundamental to the specificity of drug-target binding. mdpi.com The arrangement of hydrogen bond donors and acceptors on this compound allows it to form a precise network of interactions with amino acid residues in an enzyme's active site, anchoring it in a specific orientation for optimal activity.

Donors : The molecule has multiple hydrogen bond donors: the two hydrogen atoms on the primary amine, the hydrogen of the phenolic hydroxyl group, and the hydrogen of the N-hydroxy part of the hydroxamic acid.

Acceptors : Key hydrogen bond acceptors include the lone pair of electrons on the primary amine's nitrogen, the oxygen of the phenolic hydroxyl group, and the highly electronegative carbonyl oxygen of the hydroxamic acid.

These interactions with residues like aspartate, glutamate, serine, and histidine can stabilize the ligand-protein complex, contributing significantly to the binding energy. biorxiv.orgresearchgate.net The precise geometry of these hydrogen bonds is often what distinguishes an active inhibitor from an inactive analogue.

Table 3: Hydrogen Bonding Potential of this compound

Functional GroupH-Bond DonorsH-Bond Acceptors
Amino (-NH₂) Group 21
Hydroxyl (-OH) Group 11
Hydroxamic Acid (-C(=O)NHOH) 1 (from OH)1 (from C=O)

Hydrophobic and Pi-Pi Stacking Interactions

While hydrogen bonding and chelation are driven by polar functionalities, the benzene ring of this compound provides a crucial non-polar surface for other types of interactions.

Hydrophobic Interactions : The aromatic ring is hydrophobic and can fit into non-polar pockets within the active site of a protein. This interaction is driven by the entropically favorable release of ordered water molecules from both the ligand's surface and the protein's hydrophobic pocket.

Table 4: Aromatic Amino Acids Involved in Pi-Pi Stacking

Amino AcidStructure of Side ChainRole in Interaction
Phenylalanine (Phe) Benzyl (B1604629) groupProvides a non-polar aromatic ring for stacking.
Tyrosine (Tyr) Phenol groupAromatic ring participates in stacking; the -OH can also form hydrogen bonds.
Tryptophan (Trp) Indole groupLargest aromatic side chain, providing a significant surface area for pi-pi interactions.
Histidine (His) Imidazole groupAromatic ring can participate in stacking, and its charge state can modulate the interaction.

Structure Activity Relationship Sar Elucidation

Identification of Key Structural Determinants for Biological Activity

The primary structural determinant for the biological activity of 3-amino-N-hydroxybenzamide is the hydroxamic acid functional group (-CONHOH). This group acts as a potent zinc-binding group (ZBG), capable of chelating the Zn²⁺ ion in the active site of zinc-dependent enzymes like HDACs. mdpi.com This interaction is fundamental to the inhibitory mechanism of this class of compounds.

The benzamide (B126) core serves as the scaffold to which the ZBG is attached. The aromatic ring and the amide linkage together form a critical part of the linker and cap region. The spatial arrangement and electronic properties of this core structure are vital for correctly positioning the ZBG within the enzyme's active site. nih.gov

Key structural features essential for activity include:

The Hydroxamic Acid Moiety: This is the most critical feature, responsible for chelating the catalytic zinc ion. mdpi.com

The Aromatic Ring: The benzene (B151609) ring provides a rigid scaffold and can engage in hydrophobic and pi-stacking interactions within the binding pocket of the target protein. nih.gov

The Amino Group (-NH₂): The presence and position of the amino group on the benzene ring are crucial for modulating activity and selectivity. In this compound, the amino group at the meta-position influences the electronic properties of the ring and provides a site for potential hydrogen bonding interactions. researchgate.net

Studies on related N-(2-Aminophenyl)-benzamide derivatives have shown that the amino group plays a significant role in binding and activating enzymes. researchgate.netsphinxsai.com The general structure of such inhibitors highlights the importance of each component in achieving potent biological activity. mdpi.com

Analysis of Substituent Effects on Activity and Selectivity

The modification of the this compound scaffold through the addition or alteration of substituents has profound effects on biological activity and selectivity towards different enzyme isoforms.

Substituents on the Benzene Ring: The position and nature of substituents on the benzamide ring are critical. For instance, in a series of N-hydroxycinnamamide-based HDAC inhibitors, which share the N-hydroxy-amide scaffold, para-substituted compounds on the benzene ring showed a marked increase in HDAC inhibition potency compared to ortho- or meta-substituted analogs. acs.org A study on N-benzoyl-2-hydroxybenzamides revealed that small electron-withdrawing groups on the B ring were better tolerated by the L. donovani binding site, providing a basis for designing more selective agents. nih.gov The presence of small groups like methoxy (B1213986) substituents has been found to be beneficial for HDAC inhibitory activity in certain scaffolds. nih.gov

Linker Modifications: Altering the linker that connects the cap group to the ZBG can optimize the inhibitor's fit within the enzyme's binding tunnel. Studies on thieno[2,3-b]pyridines, which can be considered complex analogs, showed that the nature of the linker (e.g., benzoyl vs. benzyl (B1604629) alcohol) significantly impacted anti-proliferative activity. mdpi.com

Cap Group Modifications: The "cap" group interacts with the protein surface at the rim of the active site tunnel. Its size, lipophilicity, and hydrogen-bonding capacity can influence both potency and isoform selectivity. For example, replacing a basic amine with a pyrrolidine (B122466) group in the cap moiety of certain HDAC inhibitors improved metabolic stability and reduced lipophilicity. mdpi.com

The following table summarizes the effects of different substituents on the activity of benzamide and hydroxamic acid derivatives, providing insights relevant to this compound.

Compound ClassSubstituent ModificationEffect on Activity/SelectivityReference
N-Hydroxycinnamamidespara-substitution on benzene ring (e.g., F, Cl)Marked increase in HDAC inhibition potency. acs.org
N-Hydroxycinnamamidesortho- or meta-substitution on benzene ringInferior activity compared to para-substituted analogs. acs.org
N-HydroxycinnamamidesShort alkyl chain in linkerPromotes HDAC inhibitory activity. acs.org
5-chloro-4-((substituted phenyl)amino)pyrimidine HDAC inhibitorsSmall groups (e.g., methoxy) on cap groupBeneficial for HDAC inhibitory activity. nih.gov
N-Benzoyl-2-hydroxybenzamidesSmall electron-withdrawing groups on B ringBetter tolerated by L. donovani binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

QSAR studies are computational methods that correlate the structural or property descriptors of compounds with their biological activities. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective inhibitors.

2D-QSAR models utilize descriptors calculated from the two-dimensional structure of molecules, such as topological, electronic, and physicochemical properties. sphinxsai.comkashanu.ac.ir These models are often developed using statistical methods like Multiple Linear Regression (MLR) or Genetic Function Approximation (GFA).

A 2D-QSAR study on a series of benzamide derivatives as glucokinase activators revealed that the activity was influenced by bulky substitutions on the benzamide and thiazole (B1198619) moieties. The model highlighted the importance of an amino group for binding and hydrogen bond formation. researchgate.net Another study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors generated a successful 2D-QSAR model using the GFA method, which yielded a correlation coefficient (r²) of 0.794 and a cross-validated coefficient (r²cv) of 0.634. sphinxsai.com Similarly, a study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors found that the presence of hydroxy and nitro groups was a key determinant of activity, resulting in a model with r² = 0.8544 and q² = 0.7139. nih.gov

The quality and predictive power of a QSAR model are assessed through rigorous validation, using metrics like the correlation coefficient (R²), cross-validation coefficient (q² or R²cv), and predictive R² (pred_r²). researchgate.net

Table: Examples of 2D-QSAR Models for Benzamide Derivatives

Compound SeriesTargetMethodpred_r²Key DescriptorsReference
Benzamide derivativesGlucokinase activatorsMLR0.86690.64230.6408chiV4pathcluster, SsNH2E-index, SdssCE-index researchgate.net
N-(2-Aminophenyl)-Benzamide derivativesHDAC2 inhibitorsGFA0.7940.6340.6343Not specified sphinxsai.com
3-Nitro-2,4,6-trihydroxybenzamide derivativesPhotosynthetic electron transportMLR0.85440.71390.7753SsOHcount, SddsN(nitro)count nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of molecules. These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlate these fields with their biological activities. nih.govtandfonline.com

A 3D-QSAR study on hydroxamic acid derivatives as urease inhibitors using CoMFA produced a model with a high conventional correlation coefficient (r²) of 0.969 and a cross-validated coefficient (q²) of 0.532. nih.govtandfonline.com The corresponding CoMSIA model yielded an r² of 0.976 and a q² of 0.665. nih.govtandfonline.com The analysis of the contour maps from these models provided valuable insights for modifying the derivatives to improve activity. For instance, the CoMFA model indicated that the steric field had a greater influence (70.0%) than the electrostatic field (30.0%), while the CoMSIA model showed that steric (43.0%), electrostatic (26.4%), and hydrophobic (20.3%) properties played major roles. nih.govtandfonline.com

Table: 3D-QSAR Model Statistics for Hydroxamic Acid Derivatives as Urease Inhibitors

Methodq² (Cross-validated r²)r² (Non-cross-validated r²)Field ContributionsReference
CoMFA0.5320.969Steric (70.0%), Electrostatic (30.0%) nih.govtandfonline.com
CoMSIA0.6650.976Steric (43.0%), Electrostatic (26.4%), Hydrophobic (20.3%) nih.govtandfonline.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov

For hydroxamic acid derivatives targeting HIV integrase, a pharmacophore model (AAAHRR) was developed that recognized both the metal-ion binding site and a hydrophobic group. nih.gov This model, when used to generate a QSAR, showed excellent statistical significance (r² = 0.971, q² = 0.913). nih.gov Another study on N-acylglycino- and hippurohydroxamic acid derivatives as urease inhibitors identified a three-featured pharmacophore model (ADD) with one H-bond acceptor and two H-bond donor features as the optimal model. researchgate.net For HDAC2 inhibitors, a validated pharmacophore model consisted of one HBA, one HBD, one hydrophobic feature, and one aromatic ring. nih.gov These models serve as 3D queries for virtual screening of compound libraries to identify novel, potent lead structures. nih.govnih.gov

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-amino-n-hydroxybenzamide, which serves as a key fragment for many histone deacetylase inhibitors (HDACIs), docking simulations are crucial for elucidating its binding mode within the enzyme's active site.

Most HDACIs share a common pharmacophore consisting of three main parts: a cap group, a linker, and a zinc-binding group (ZBG). The this compound scaffold can provide both the linker (the benzamide (B126) part) and the crucial ZBG (the hydroxamic acid). The primary role of the hydroxamic acid moiety (-CONHOH) is to chelate the essential Zn²⁺ ion in the catalytic pocket of HDAC enzymes, mimicking the acetylated lysine (B10760008) substrate.

Docking studies reveal several key interactions that stabilize the inhibitor within the HDAC active site:

Zinc Chelation : The hydroxamic acid group forms strong coordinate bonds with the Zn²⁺ ion.

Hydrogen Bonds : The carbonyl oxygen and hydroxyl group of the hydroxamic acid form hydrogen bonds with the side chains of nearby amino acid residues, such as Tyrosine (Tyr308). The amino group on the benzamide ring can also form H-bonds with residues like Histidine (His164) and Aspartic acid (Asp104).

Hydrophobic and π-π Interactions : The benzene (B151609) ring of the benzamide linker often engages in π-π stacking interactions with aromatic residues like Phenylalanine (Phe155 and Phe210), which helps to properly orient the molecule and enhance binding affinity.

These simulations are not limited to HDACs. The this compound core has also been used in the design of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. In these studies, in silico models guided the structural evolution of the chemical series, with docking predicting that the aryl component binds within a hydrophobic pocket of the receptor.

Table 1: Key Interactions of Benzamide/Hydroxamic Acid-Based Inhibitors in HDAC Active Sites from Docking Simulations
Ligand MoietyInteracting Residue(s)Interaction TypeEnzyme Target
Hydroxamic Acid (-CONHOH)Zn²⁺ ionZinc ChelationHDACs
Hydroxamic Acid (-CONHOH)Tyr308, His145, His146Hydrogen BondHDAC2
Amino Group (-NH₂)His164, Asp104Hydrogen BondHDACs
Benzene RingPhe155, Phe210π-π StackingHDACs

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and interactions of the ligand-protein complex over time. For hydroxamic acid-based inhibitors, including derivatives of this compound, MD simulations are used to assess the stability of the docked conformation and to refine the understanding of binding energetics. nih.gov

Key analyses from MD simulations include:

Root-Mean-Square Fluctuation (RMSF) : RMSF analysis identifies the flexibility of different parts of the protein, highlighting which amino acid residues move the most. This can reveal dynamic changes in the binding pocket upon ligand binding. nih.gov

Binding Free Energy Calculations : Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are applied to MD simulation trajectories to calculate the binding free energy (ΔG) of the ligand. researchgate.net This provides a more accurate estimation of binding affinity than docking scores alone and can help differentiate between potent and weak inhibitors. These calculations have shown that van der Waals and nonpolar interactions are often the main driving forces for the binding of hydroxamic acid inhibitors to HDAC-like proteins. researchgate.net

MD simulations have been crucial in confirming that the stability of the ligand's interaction with the catalytic zinc ion is a key determinant of its inhibitory potency. nih.gov

Virtual Screening and Lead Optimization Strategies

The this compound scaffold is a valuable starting point for both virtual screening and lead optimization campaigns aimed at discovering novel enzyme inhibitors.

Virtual Screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be built based on the this compound structure and known active compounds. This model is then used as a filter to rapidly screen databases containing millions of compounds, prioritizing a smaller, manageable number for further investigation. nih.gov

Lead Optimization involves modifying a promising lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. In silico approaches are central to this process. For instance, starting with a benzamide-based lead compound identified from a screen, medicinal chemists can use computational models to:

Guide Structural Modifications : Based on docking poses, researchers can identify positions on the this compound core where adding or changing substituents could form new, favorable interactions with the target protein.

Improve Isoform Selectivity : By comparing the active sites of different HDAC isoforms, modifications can be designed to exploit subtle differences, leading to inhibitors that are selective for a specific target (e.g., HDAC3 over HDAC1 and HDAC2). nih.gov

Enhance Potency : Studies have shown that introducing bulky or hydrophobic groups to certain parts of the inhibitor can significantly improve inhibitory activity, a finding often predicted and rationalized by computational analysis before synthesis.

Prediction of Biological Properties and Target Interactions

In silico models are increasingly used to predict the biological properties of compounds long before they are tested in a lab. Quantitative Structure-Activity Relationship (QSAR) is a key technique in this domain.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For aminophenyl benzamide and hydroxamic acid derivatives, 3D-QSAR models have been developed to predict their HDAC inhibitory potency (expressed as IC₅₀ values). benthamdirect.comresearchgate.net These models have demonstrated excellent statistical significance and predictive power. nih.govmdpi.com

Table 2: Example of 3D-QSAR Model Statistics for Benzamide-Based HDAC Inhibitors
Model TypeCorrelation Coefficient (R²)Cross-Validated Coefficient (Q²)Key Finding
Atom-based 3D-QSAR for Aminophenyl Benzamides0.990.85Hydrophobic character and H-bond donating groups are crucial for high potency. benthamdirect.comnih.gov
Pharmacophore-based 3D-QSAR for Benzamides0.9580.822Model can be used as a filtering tool to quantitatively predict HDAC1 inhibitory activity. mdpi.com

These QSAR studies consistently highlight several key structural features for enhancing activity:

Hydrophobicity : Increasing the hydrophobic character of the molecule often leads to better HDAC inhibition. benthamdirect.comnih.gov

Hydrogen Bond Donors : The presence of hydrogen bond-donating groups positively contributes to inhibitory potency. benthamdirect.comnih.gov

Electron-Withdrawing Groups : These groups can have a negative influence on activity, suggesting that the electronic properties of the benzamide ring are important. benthamdirect.comnih.gov

By leveraging these predictive models, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.

Biological Applications and Preclinical Investigation

In Vitro Anti-proliferative and Growth Inhibitory Studies in Cellular Models

The benzamide (B126) moiety is a crucial component in many biologically active compounds. Derivatives of 3-amino-N-hydroxybenzamide, in particular, have been the focus of research for their potential as anti-proliferative agents. These compounds have demonstrated inhibitory activity against various cancer cell lines.

For instance, a series of N-substituted benzamide derivatives were synthesized and evaluated for their in-vitro anti-proliferative activity against four human cancer cell lines: MCF-7 (breast adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), K562 (chronic myelogenous leukemia), and A549 (lung carcinoma). Several of these compounds exhibited inhibitory activity comparable to the established anti-cancer agent, MS-275. researchgate.net Similarly, novel N-hydroxybenzamides and N-hydroxypropenamides incorporating quinazolin-4(3H)-ones showed significant cytotoxicity against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer cell lines, with IC50 values in the low micromolar to nanomolar range. researchgate.net

Further studies have explored derivatives of 2-amino-N-hydroxybenzamide, which demonstrated anti-proliferative effects against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Another derivative, 2-methoxy-5-amino-N-hydroxybenzamide, was found to be ten times more potent than its parent compound, mesalamine, in inhibiting the growth of colorectal cancer (CRC) cells. portlandpress.com This compound was shown to inhibit the growth of DLD-1 CRC cells in a dose-dependent manner and enhance cell death. portlandpress.com

The anti-proliferative activity of these compounds is often linked to their ability to inhibit histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression. researchgate.netresearchgate.netnih.gov By inhibiting HDACs, these benzamide derivatives can induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis. nih.gov

Table 1: Anti-proliferative Activity of this compound Derivatives in Various Cancer Cell Lines

Compound Type Cell Lines Tested Observed Effect Reference
N-substituted benzamide derivatives MCF-7, MDA-MB-231, K562, A549 Similar inhibitory activity to MS-275 researchgate.net
N-hydroxybenzamides/N-hydroxypropenamides with quinazolin-4(3H)-ones SW620, PC-3, NCI-H23 Cytotoxicity with low micromolar to nanomolar IC50 values researchgate.net
2-methoxy-5-amino-N-hydroxybenzamide DLD-1 (CRC) Dose-dependent growth inhibition and increased cell death portlandpress.com
N-hydroxycinnamamide-based HDAC inhibitors U937, HEL, KG1, HL60, K562, PC-3, A549, MDA-MB-231, HCT116, MCF-7 Superior anti-proliferative potency compared to SAHA in several cell lines acs.org
Nitro-substituted hydroxynaphthanilides THP-1, MCF-7 Antiproliferative activity without affecting non-tumor cells mdpi.com

Cell Cycle Modulation Effects

3-Aminobenzamide (B1265367) (3-AB), a related compound, has been shown to influence cell cycle progression. At cytostatic concentrations, 3-AB induces an immediate arrest in the G1 and S phases of the cell cycle in mouse L1210 leukemia cells. nih.gov While cells can eventually re-enter the cycle from this arrest, they subsequently become irreversibly blocked in the G2 phase. nih.gov This G2 block is characterized by an inability to proceed to mitosis. nih.gov

In Chinese hamster ovary (CHO-K1) cells cultured with 5-bromodeoxyuridine, 3-AB was found to induce a G2 delay. nih.gov This effect was significantly enhanced when the cells were also exposed to X-irradiation. nih.gov Further research on CHO and xrs6 cells indicated that 3-AB causes a delay in DNA double-strand break rejoining specifically in the S and G2 phases of the cell cycle. osti.gov

Derivatives of this compound have also demonstrated cell cycle modulating effects. For example, 2-methoxy-5-amino-N-hydroxybenzamide induced a block in the G0/G1 phase of the cell cycle in HT-115 cells. portlandpress.com Similarly, certain nitro-substituted hydroxynaphthanilides caused an accumulation of THP-1 and MCF-7 cells in the G1 phase, which was associated with the downregulation of cyclin E1 protein levels. mdpi.com In another study, a novel HDAC3 inhibitor led to cell cycle arrest at the G2/M phase in B16F10 and 4T1 cells. researchgate.net

Table 2: Effects of this compound and its Derivatives on Cell Cycle Progression

Compound Cell Line Phase of Cell Cycle Arrest Associated Molecular Changes Reference
3-Aminobenzamide Mouse L1210 G1/S (initial), G2 (irreversible) RNA depletion nih.gov
3-Aminobenzamide CHO-K1 G2 Enhanced by X-irradiation nih.gov
3-Aminobenzamide CHO, xrs6 S, G2 Delay in DNA double-strand break rejoining osti.gov
2-methoxy-5-amino-N-hydroxybenzamide HT-115 G0/G1 - portlandpress.com
Nitro-substituted hydroxynaphthanilides THP-1, MCF-7 G1 Downregulation of cyclin E1 mdpi.com
Novel HDAC3 inhibitor B16F10, 4T1 G2/M - researchgate.net

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Research has shown that derivatives of this compound can trigger apoptosis through various pathways. Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. promega.commdpi.com

The extrinsic pathway is activated by the binding of death ligands, such as TNF-related apoptosis-inducing ligand (TRAIL), to their corresponding receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. promega.combio-rad-antibodies.com The intrinsic pathway is often triggered by cellular stress, such as DNA damage, and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. promega.commdpi.com

Several studies have demonstrated the pro-apoptotic effects of benzamide derivatives. For instance, a novel nitro-substituted hydroxynaphthanilide was found to induce apoptosis in THP-1 cells. mdpi.com In another study, a derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide, was shown to enhance cell death in DLD-1 colorectal cancer cells. portlandpress.com Furthermore, inhibitors of histone deacetylases (HDACs), a class of compounds that includes many benzamide derivatives, are known to induce apoptosis in cancer cells by altering gene expression. nih.gov Specifically, Bcl-2 inhibitors have been shown to sensitize leukemic CEM cells to TRAIL-induced apoptosis by engaging the mitochondrial apoptotic pathway. nih.gov These inhibitors can cause a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c. nih.gov

The process of apoptosis is executed by a family of proteases called caspases. Initiator caspases (e.g., caspase-8 and -9) activate executioner caspases (e.g., caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. promega.com

Effects on Gene Expression and Cellular Differentiation (e.g., tumor suppressor genes)

The regulation of gene expression is fundamental to cellular processes, including differentiation, where a cell changes to a more specialized type. scispace.comwikipedia.org This process involves highly controlled modifications in gene expression, often studied under the field of epigenetics. wikipedia.org Histone deacetylases (HDACs) are key epigenetic modulators that remove acetyl groups from histones, leading to a more compact chromatin structure and suppression of gene expression, including that of tumor suppressor genes. nih.govnih.gov

Inhibitors of HDACs can reverse this process, inducing the expression of tumor suppressor genes and are therefore considered promising anti-cancer agents. nih.gov Several derivatives of this compound have been developed as HDAC inhibitors. nih.govgoogle.com These compounds have been shown to induce differentiation in cancer cells. For example, novel 4-amino-N-hydroxy-benzamides have been found to be potent and selective HDAC6 or HDAC8 inhibitors that can induce differentiation in neuroblastoma (NB) cells. google.com

Cellular differentiation almost never involves a change in the DNA sequence itself but is rather due to changes in gene expression. wikipedia.org For instance, the transcription factors OCT4, SOX2, and NANOG are crucial for maintaining the pluripotency of embryonic stem cells by modifying chromatin structure to regulate the transcription of target genes. wikipedia.org The inhibition of HDAC3 by a selective inhibitor, RGFP966, has been shown to restore the expression of the BRM tumor suppressor gene in renal cell carcinoma. researchgate.net Furthermore, analysis of the hippocampus in mice treated with the HDAC3 inhibitor PT3 revealed the upregulation of several genes associated with learning and memory, including CREB1, BDNF, and c-fos. researchgate.net

Antimicrobial Research: Investigation of Antibacterial and Antifungal Activities

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study on new 2-amino-N-hydroxybenzamide derivatives showed that several of the synthesized compounds exhibited both antibacterial and antifungal activities when screened against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net

In a separate investigation, a series of fourteen new 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives were synthesized and evaluated for their antimicrobial potential. nih.gov All of these compounds displayed antibacterial activity against eight different strains of Gram-positive and Gram-negative bacteria, with their efficacy surpassing that of ampicillin (B1664943) and, in most cases, streptomycin (B1217042). nih.gov The most susceptible bacterium was Staphylococcus aureus, while Listeria monocytogenes was the most resistant. nih.gov The most active compound in this series also showed greater potency against a resistant strain of Pseudomonas aeruginosa than ampicillin. nih.gov Furthermore, the antifungal activity of all the tested compounds exceeded that of the reference drugs bifonazole (B1667052) and ketoconazole (B1673606), with Trichoderma viride being the most sensitive fungus. nih.gov

The antimicrobial action of these compounds is thought to be multifaceted. The presence of both amino and hydroxyl groups on the benzene (B151609) ring may lead to synergistic interactions, enhancing their biological activity. smolecule.com One proposed mechanism for their antibacterial effect is the inhibition of the E. coli MurB enzyme, while their antifungal activity is likely due to the inhibition of CYP51. nih.gov Additionally, the ability of some hydroxybenzamide derivatives to scavenge iron(III) has been linked to their antimicrobial properties. researchgate.net

Table 3: Antimicrobial Activity of this compound Derivatives

Compound Series Tested Against Key Findings Potential Mechanism of Action Reference
2-amino-N-hydroxybenzamide derivatives Gram-positive bacteria, Gram-negative bacteria, Fungi Exhibited antibacterial and antifungal activities. Iron(III) scavenging. researchgate.net
3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives 8 bacterial strains (Gram-positive and Gram-negative), Fungi Activity exceeded ampicillin and streptomycin against bacteria; exceeded bifonazole and ketoconazole against fungi. Inhibition of E. coli MurB (antibacterial); Inhibition of CYP51 (antifungal). nih.gov
N-Benzamide derivatives Bacillus subtilis, Escherichia coli Showed significant antibacterial activity with low MIC values. Not specified. nanobioletters.com

Preclinical Evaluation of Efficacy in Relevant In Vitro and In Vivo Disease Models

The preclinical development of compounds derived from this compound has shown promising anti-tumor activity in various disease models. In vitro studies using human tumor cell lines have demonstrated the cytotoxic effects of these compounds. For example, MGC018, an antibody-drug conjugate utilizing a duocarmycin payload that includes a hydroxybenzamide component, exhibited cytotoxicity against B7-H3-positive human tumor cell lines. aacrjournals.org

In vivo xenograft models have further substantiated the anti-tumor potential of these derivatives. A novel N-hydroxycinnamamide-based HDAC inhibitor, compound 11r, demonstrated potent oral anti-tumor activity in a U937 leukemia xenograft model. acs.org Similarly, compound 11a, a benzamide-based HDAC inhibitor, displayed significant oral antitumor activity in both a U937 hematological tumor xenograft model and a HCT116 solid tumor xenograft model, with no apparent toxicity. nih.gov

Furthermore, a derivative of mesalamine, 2-methoxy-5-amino-N-hydroxybenzamide (2-14), was shown to reduce the in vivo formation of DLD-1-derived xenografts, which are derived from a COX-deficient colorectal cancer cell line. portlandpress.com This suggests that its anti-neoplastic effect is not strictly dependent on the inhibition of the COX-2 pathway. portlandpress.com In a mouse model of colitis-associated colon cancer, compound 2-14 was also found to reduce COX-2 expression in the tumor areas. portlandpress.com

The antibody-drug conjugate MGC018 displayed potent antitumor activity in preclinical tumor models of breast, ovarian, and lung cancer, as well as melanoma. aacrjournals.org It also showed efficacy against patient-derived xenograft models of breast, prostate, and head and neck cancer that had heterogeneous expression of the B7-H3 target. aacrjournals.org A novel benzamide class HDAC3 inhibitor, PT3, demonstrated the ability to improve long-term memory in a novel object recognition mouse model, suggesting its potential for treating neurodegenerative disorders like Alzheimer's disease. researchgate.net

Exploration of Synergistic Effects with Other Research Agents

The combination of this compound derivatives with other therapeutic agents has been explored to enhance anti-cancer efficacy and overcome drug resistance. A significant area of this research involves the synergistic effects of histone deacetylase (HDAC) inhibitors with other anti-tumor drugs.

It has been demonstrated that combining proteasome inhibitors, such as bortezomib, with HDAC6 inhibition can lead to synergistic anti-proliferative effects in multiple myeloma (MM) cells. google.com This is thought to be due to the role of HDAC6 in cellular processes that can be targeted by proteasome inhibitors. google.com Novel 4-amino-N-hydroxy-benzamide compounds, which act as HDAC6 or HDAC8 inhibitors, have shown synergy when combined with bortezomib in inhibiting the growth of MM cell lines. google.com

The rationale for such combination therapies is that HDAC inhibitors can sensitize cancer cells to the effects of other drugs. For instance, HDAC1 inhibitors have been investigated for their ability to produce synergistic or additive antitumor effects when used in combination with other anticancer drugs. nih.gov This approach is promising for developing more effective cancer treatments and addressing the challenge of drug resistance.

Bifunctional molecules that incorporate an HDAC inhibitor with another pharmacophore have also been designed to achieve synergistic effects. For example, dual inhibitors targeting both HDACs and other cancer-related proteins like EGFR, PI3K, and JAK have been reported to show enhanced antitumor activity. acs.org This strategy aims to target multiple pathways involved in cancer progression simultaneously.

The dual functionality of an amino and a hydroxyl group on the benzene ring of some of these compounds may also contribute to enhanced biological activity through synergistic interactions within the molecule itself. smolecule.com

Biosynthetic Pathways and Metabolic Studies of 3 Amino 5 Hydroxybenzoic Acid

Scientific inquiry into the biosynthesis of complex natural products has revealed intricate metabolic pathways, one of which is the aminoshikimate pathway. This pathway is responsible for producing key precursors for a variety of bioactive compounds. Central to this pathway is 3-amino-5-hydroxybenzoic acid (AHBA), a critical building block for several important classes of antibiotics.

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies and Scalability

The development of efficient and scalable synthetic routes is crucial for the translation of promising compounds from the laboratory to clinical applications. Research in this area focuses on improving yields, reducing the number of steps, and utilizing more environmentally friendly reagents.

One common approach to synthesizing aminobenzamide derivatives involves the reduction of a corresponding nitrobenzamide. For instance, 3-aminobenzamide (B1265367) can be prepared through the catalytic hydrogenation of 3-nitrobenzamide (B147352) wikipedia.org. This method is a foundational technique in amine synthesis. Similarly, the synthesis of related precursors like 3-amino-4-hydroxybenzoic acid often involves the reduction of a nitro group, for example, starting from 3-nitro-4-chlorobenzoic acid, which undergoes substitution and then reduction google.com. Another established method for creating amino-hydroxybenzoic acids involves the reduction of a nitro-hydroxy benzoic acid using reagents like tin and hydrochloric acid prepchem.com.

More advanced strategies focus on the synthesis of complex hydroxylamine (B1172632) derivatives. These include methods for creating N,O-disubstituted and trisubstituted hydroxylamines through various chemical transformations, such as the reduction of Weinreb amides or nih.govgoogle.com-sigmatropic rearrangements of N-oxides nih.gov. The synthesis of 2-hydroxybenzamidines, which share structural similarities, has been achieved through the reductive ring-opening of 3-aminobenzisoxazoles using catalytic hydrogenation, a process that demonstrates chemoselectivity in the presence of other sensitive functional groups researchgate.net.

For specific derivatives, such as N-substituted aminobenzamides, synthesis can be achieved by reacting an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of a base like potassium carbonate dovepress.com. The synthesis of hydroxamic acids themselves often involves the reaction of an activated carboxylic acid (like an acid chloride or ester) with hydroxylamine. For example, the synthesis of 4-carbamimidoyl-N-hydroxybenzamide hydrochloride involves the reaction of a precursor with hydroxylamine hydrochloride nih.gov.

These varied methodologies provide a toolbox for chemists to create diverse libraries of 3-amino-n-hydroxybenzamide derivatives for biological screening. Future advancements will likely focus on flow chemistry and biocatalysis to enhance scalability and sustainability.

Discovery of Novel Biological Targets and Mechanisms of Action

The this compound scaffold has proven to be a versatile template for designing inhibitors of various enzyme families, leading to the discovery of novel biological targets and therapeutic applications.

Histone Deacetylase (HDAC) Inhibition: The hydroxamic acid moiety is a well-known zinc-binding group, making it a key feature in the design of HDAC inhibitors. Derivatives of N-hydroxybenzamide are being investigated as potent anti-cancer agents due to their ability to inhibit HDACs, which play a crucial role in regulating gene expression. vnu.edu.vnresearchgate.net Several hydroxamic acid-based drugs, such as Vorinostat (SAHA), have been approved for cancer treatment, validating this approach google.comvnu.edu.vn. Research indicates that N-hydroxybenzamide derivatives can induce apoptosis and inhibit the proliferation of various cancer cells google.comresearchgate.net.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: 3-aminobenzamide is a known inhibitor of PARP, an enzyme critical for DNA repair wikipedia.orgnih.gov. By inhibiting PARP, these compounds can enhance the efficacy of DNA-damaging chemotherapies and radiation, particularly in cancers with deficiencies in other DNA repair pathways. The mechanism involves preventing the synthesis of poly(ADP-ribose), which leads to an accumulation of DNA damage and subsequent cell death nih.gov.

Carbonic Anhydrase (CA) Inhibition: Novel derivatives of the related 3-amino-4-hydroxy-benzenesulfonamide have been synthesized and shown to bind to various human carbonic anhydrase isoenzymes. mdpi.comnih.govresearchgate.net CAs are involved in numerous physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer mdpi.comnih.gov.

Other Emerging Targets: The versatility of the aminobenzamide scaffold has led to its exploration against a wide array of other biological targets.

Dipeptidyl Peptidase-IV (DPP-IV): N-substituted aminobenzamide derivatives have been designed as potential inhibitors of DPP-IV, a key enzyme in glucose metabolism, making them potential candidates for type 2 diabetes treatment dovepress.com.

Signal Transducer and Activator of Transcription 3 (STAT3): N-Arylbenzamides have been developed as inhibitors of STAT3 dimerization, a critical step in its activation pathway, which is often dysregulated in cancer nih.gov.

Opioid Receptors: N-hydroxy-aminobenzyloxyarylamide analogues have been synthesized as selective κ opioid receptor (KOR) antagonists, which could have applications in treating mood disorders and addiction nih.gov.

Monoamine Oxidase B (MAO-B): Benzamide-hydroxypyridinone hybrids have been designed as multi-targeting agents for Alzheimer's disease, possessing potent MAO-B inhibitory activity nih.gov.

Integration of Advanced Computational Approaches for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds, thereby saving time and resources.

Molecular Docking: This technique is widely used to predict the binding mode and affinity of a ligand to its target protein. Studies on N-hydroxybenzamide derivatives targeting HDACs have employed molecular docking to understand how these molecules interact with key amino acid residues and the catalytic zinc ion in the enzyme's active site vnu.edu.vnresearchgate.net. Similarly, docking studies have elucidated the binding interactions of N-substituted aminobenzamides with the DPP-IV enzyme dovepress.com and N-hydroxy-aminobenzyloxyarylamide analogues with the κ opioid receptor nih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study on aminophenyl benzamide (B126) derivatives as HDAC inhibitors developed a robust pharmacophore model. researchgate.net This model identified key structural features, such as hydrophobic character and hydrogen bond donors, that are crucial for inhibitory activity, providing a set of guidelines for designing more potent compounds researchgate.net.

In Silico ADME Prediction: Computational methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For N-benzylidene derivatives, in silico tools have been used to evaluate physicochemical properties according to Lipinski's rules of five to predict their potential oral bioavailability mdpi.com.

These computational approaches, often used in combination with experimental techniques, facilitate a deeper understanding of structure-activity relationships and guide the optimization of lead compounds. For example, a combined experimental and computational study on amino-substituted benzamide derivatives helped to interpret trends in their antioxidant capacity and identify key structural features for enhanced activity nih.gov.

Development of Multi-Target and Isoform-Selective Agents

As the complexity of diseases like cancer and neurodegenerative disorders becomes more apparent, strategies are shifting from a "one target, one drug" approach to the development of agents that can modulate multiple targets or selectively interact with specific isoforms of a target protein.

Isoform-Selective Inhibition: Many enzymes belong to families of multiple isoforms, which can have different tissue distributions and physiological roles. Designing isoform-selective inhibitors can lead to more targeted therapies with fewer side effects.

HDACs: Research has focused on developing benzamide-based hydroxamates with selectivity for specific HDAC isoforms. For instance, compounds have been reported that show selectivity for HDAC6 or HDAC8 over other class I/IIa HDACs. google.com This is particularly relevant as different HDAC isoforms are implicated in different cancers; for example, HDAC6 is a target in multiple myeloma, while HDAC8 is associated with neuroblastoma google.com.

Carbonic Anhydrases: Studies on derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) have identified compounds with varying affinities and selectivity for different CA isoenzymes, such as CAI, CAII, and CAIX mdpi.comresearchgate.net.

Multi-Target Agents: For complex diseases, hitting multiple biological targets with a single molecule can be more effective than combination therapy.

Alzheimer's Disease: A novel class of benzamide-hydroxypyridinone hybrids has been designed as potential multi-targeting agents for Alzheimer's disease. nih.gov These compounds combine potent, selective monoamine oxidase B (MAO-B) inhibition with excellent iron-chelating properties, addressing two different pathological pathways in the disease nih.gov.

The rational design of such specialized agents is a growing and promising area of research. By leveraging the versatile this compound scaffold, scientists can develop more sophisticated and effective therapeutic agents tailored to complex disease biology.

Q & A

Q. What are the standard synthetic routes for preparing 3-amino-N-hydroxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via condensation reactions between 3-aminobenzoic acid derivatives and hydroxylamine-containing substrates. A common approach involves coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for amide bond formation . Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) significantly impact yield. For example, polar aprotic solvents like DMF enhance reactivity, while excess hydroxylamine may reduce side products. Purification typically involves column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and amide bond formation.
  • Mass spectrometry (ESI or MALDI-TOF) to validate molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy to identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹ for the amide and hydroxyl groups) .
  • HPLC with UV detection to assess purity, especially when detecting trace impurities from synthetic intermediates .

Q. What are the primary biological targets of this compound, and how are its inhibitory effects quantified in vitro?

  • Methodological Answer : this compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. To quantify inhibition:
  • Enzyme activity assays (e.g., colorimetric or fluorometric NAD⁺ depletion assays) are used with recombinant PARP proteins.
  • IC₅₀ values are determined via dose-response curves, typically in the low micromolar range (e.g., 5–10 µM) .
  • Cellular assays (e.g., comet assays for DNA damage) validate PARP inhibition in cell lines like HeLa or HUVECs .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in angiogenesis (pro- vs. anti-angiogenic effects)?

  • Methodological Answer : Conflicting results may arise from experimental variables such as:
  • Concentration-dependent effects : Low doses (e.g., 10–50 µM) may stimulate angiogenesis via upregulation of urokinase-type plasminogen activator (uPA), while higher doses (>100 µM) inhibit it due to PARP over-suppression .
  • Cell-type specificity : Endothelial cells (HUVECs) vs. cancer cells (HeLa) may respond differently due to baseline PARP expression levels .
  • Experimental design : Use genetic knockdown models (e.g., siRNA for PARP) alongside pharmacological inhibition to isolate compound-specific effects .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term biological studies?

  • Methodological Answer :
  • Solvent selection : Prepare stock solutions in DMSO or ethanol (30 mg/mL solubility) to avoid hydrolysis. Dilute in PBS (pH 7.4) immediately before use, ensuring residual organic solvent <1% to minimize cytotoxicity .
  • Temperature control : Store solutions at –20°C in aliquots to prevent freeze-thaw degradation.
  • Degradation monitoring : Use HPLC-UV to track hydrolysis products (e.g., free 3-aminobenzoic acid) over time .

Q. How do structural modifications (e.g., substituents on the benzene ring) alter this compound’s PARP inhibition potency and selectivity?

  • Methodological Answer :
  • Substituent effects : Electron-donating groups (e.g., –OCH₃) at the meta position enhance binding affinity to PARP’s catalytic domain, while bulky groups (e.g., –CH₃) may reduce solubility .
  • Selectivity profiling : Compare IC₅₀ values against PARP isoforms (PARP-1 vs. PARP-2) using isoform-specific assays.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions and guide rational design .

Q. What experimental controls are critical when studying this compound’s effects on telomere dynamics in cancer cells?

  • Methodological Answer :
  • Positive controls : Use established PARP inhibitors (e.g., Olaparib) to benchmark telomere shortening effects.
  • Negative controls : Include PARP-knockout cell lines to distinguish compound-specific effects from off-target pathways.
  • Telomere measurement : Employ quantitative FISH (qFISH) or TRF Southern blotting to quantify telomere length changes across cell divisions .

Data Interpretation and Validation

Q. How should researchers validate conflicting reports on this compound’s cytotoxicity in non-cancerous vs. cancerous cells?

  • Methodological Answer :
  • Dose-response profiling : Test a wide concentration range (1–200 µM) in both cell types using MTT assays.
  • Apoptosis markers : Measure caspase-3/7 activity (luminescent assays) to differentiate cytotoxic vs. cytostatic effects.
  • Cell cycle analysis : Flow cytometry (PI staining) identifies G1/S arrest, a hallmark of PARP inhibition .

Q. What statistical approaches are recommended for analyzing dose-dependent synergism between this compound and DNA-damaging agents (e.g., cisplatin)?

  • Methodological Answer :
  • Combination Index (CI) : Calculate using the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).
  • Isobolograms : Graphically represent interactions between compounds at fixed effect levels (e.g., IC₅₀).
  • ANOVA with post-hoc tests : Compare monotherapy vs. combination therapy outcomes for significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-amino-n-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
3-amino-n-hydroxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.